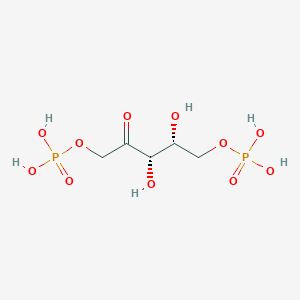
Xylulose-1,5-Bisphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-xylulose 1,5-bisphosphate is a xylulose phosphate that is D-xylulose carrying two phospho groups at positions 1 and 5. It has a role as an EC 4.1.1.39 (ribulose-bisphosphate carboxylase) inhibitor. It derives from a D-xylulose. It is a conjugate acid of a D-xylulose 1,5-bisphosphate(4-).
科学的研究の応用
Role in Photosynthesis
XuBP is synthesized from ribulose-1,5-bisphosphate (RuBP) by ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), a critical enzyme in the Calvin-Benson cycle. This synthesis occurs predominantly at carbamylated catalytic sites on Rubisco under specific pH conditions, indicating that XuBP plays a pivotal role in regulating the activity of this enzyme. The binding dynamics of XuBP to Rubisco are highly pH-dependent, impacting the enzyme's efficiency in catalyzing CO2 fixation .
Inhibition of Rubisco Activity
XuBP has been identified as an inhibitor of Rubisco. Studies indicate that its presence can lead to a decrease in the enzyme's activity, which can be beneficial for understanding and manipulating photosynthetic efficiency in various plant species. By controlling XuBP levels, researchers can potentially enhance or inhibit Rubisco activity to optimize carbon fixation processes .
Agricultural Enhancements
The manipulation of XuBP levels presents opportunities for agricultural advancements. By genetically modifying plants to regulate XuBP synthesis or degradation, it may be possible to enhance photosynthetic efficiency and crop yields. This could be particularly relevant in areas facing challenges due to climate change, where improved carbon fixation rates could lead to better growth under suboptimal conditions .
Biochemical Assays and Research Tools
XuBP is utilized in various biochemical assays aimed at studying the kinetics of Rubisco and other enzymes involved in the Calvin cycle. For instance, microplate-based assays have been developed to measure the activity of Rubisco using XuBP as a substrate. These assays allow for high-throughput screening and provide insights into enzyme kinetics and regulatory mechanisms within plant metabolism .
Case Study 1: Kinetic Analysis of Rubisco
Research demonstrated that XuBP's interaction with Rubisco is influenced by pH levels, affecting both the association and dissociation rates of the enzyme-substrate complex. At lower pH levels (7.0-7.5), XuBP showed a significantly lower dissociation constant (Kd), indicating stronger binding affinity compared to higher pH levels (8.0-8.5) .
Case Study 2: Genetic Modifications for Enhanced Photosynthesis
A study explored genetic modifications in Arabidopsis thaliana to regulate XuBP levels artificially. The results indicated that plants with modified XuBP pathways exhibited improved photosynthetic rates and biomass production under controlled conditions, demonstrating potential applications for crop improvement strategies .
Summary Table of XuBP Applications
特性
CAS番号 |
15565-46-5 |
|---|---|
分子式 |
C5H12O11P2 |
分子量 |
310.09 g/mol |
IUPAC名 |
[(2R,3S)-2,3-dihydroxy-4-oxo-5-phosphonooxypentyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H12O11P2/c6-3(1-15-17(9,10)11)5(8)4(7)2-16-18(12,13)14/h3,5-6,8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/t3-,5+/m1/s1 |
InChIキー |
YAHZABJORDUQGO-WUJLRWPWSA-N |
SMILES |
C(C(C(C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O |
異性体SMILES |
C([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O |
正規SMILES |
C(C(C(C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O |
同義語 |
xylulose 1,5-bisphosphate xylulose 1,5-diphosphate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















